Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide
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Overview
Description
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide is a chemical compound with the molecular formula C10H8O5S It is a derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and oxygen atoms
Preparation Methods
The synthesis of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide involves several steps. One common method includes the reaction of benzo[b]thiophene with appropriate reagents to introduce the hydroxyl and carboxylate groups. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or p-toluenesulfonic acid. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or thiols.
Scientific Research Applications
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play a crucial role in its binding to enzymes or receptors, leading to the modulation of their activity. This compound can inhibit or activate various biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide can be compared with other similar compounds, such as:
Methyl benzo[b]thiophene-2-carboxylate: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
3-Hydroxybenzo[b]thiophene-2-carboxylate: Lacks the methyl ester group, affecting its solubility and interaction with biological targets.
Benzo[b]thiophene-2-carboxylic acid: Lacks both the hydroxyl and methyl ester groups, leading to distinct properties and applications.
Properties
CAS No. |
21211-28-9 |
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Molecular Formula |
C10H8O5S |
Molecular Weight |
240.23 g/mol |
IUPAC Name |
methyl 3-hydroxy-1,1-dioxo-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H8O5S/c1-15-10(12)9-8(11)6-4-2-3-5-7(6)16(9,13)14/h2-5,11H,1H3 |
InChI Key |
HJCMWOVPTCMTMC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1(=O)=O)O |
Origin of Product |
United States |
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